

1-(Aminomethyl)cyclopropanol chemical properties and structure

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Compound of Interest

Compound Name: 1-(Aminomethyl)cyclopropanol

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An In-Depth Technical Guide to **1-(Aminomethyl)cyclopropanol**: Properties, Synthesis, and Applications

Foreword for the Modern Drug Discovery Professional

In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological profiles is paramount. Among these, strained ring systems, particularly cyclopropane derivatives, have garnered significant attention for their unique conformational rigidity and metabolic stability. This guide provides a comprehensive technical overview of **1-(Aminomethyl)cyclopropanol**, a versatile building block whose distinct structural features are increasingly leveraged in the design of next-generation therapeutics. As a Senior Application Scientist, my objective is to distill the complex chemistry of this compound into a practical resource, elucidating the causal relationships between its structure, properties, and applications. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this intriguing molecule.

Molecular Structure and Isomeric Considerations

1-(Aminomethyl)cyclopropanol is a deceptively simple molecule that packs a significant degree of chemical complexity into its small frame. Its structure is characterized by a strained three-membered cyclopropane ring, substituted with both a hydroxyl (-OH) and an aminomethyl

(-CH₂NH₂) group at the same carbon atom.[1] This geminal substitution pattern is central to its chemical reactivity and utility as a synthetic intermediate.

The molecular formula is C₄H₉NO, with a molecular weight of approximately 87.12 g/mol .[2][3] The inherent strain of the cyclopropane ring, with C-C-C bond angles forced to 60°, deviates significantly from the ideal 109.5° for sp³-hybridized carbons. This ring strain profoundly influences the molecule's reactivity, making it susceptible to ring-opening reactions under certain conditions.[4]

It is crucial to recognize that **1-(Aminomethyl)cyclopropanol** is a chiral molecule. However, it is most commonly supplied and utilized as a racemic mixture. The stereochemistry of cyclopropane-containing compounds can be a critical determinant of biological activity, and enantiomerically pure forms may be required for specific applications, necessitating either asymmetric synthesis or chiral resolution.[5]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step syntheses and for predicting the characteristics of its derivatives. The data presented below has been compiled from various sources to provide a comprehensive profile of **1-(Aminomethyl)cyclopropanol**.

Property	Value	Source(s)
CAS Number	74592-33-9	[2] [3] [6] [7]
Molecular Formula	C ₄ H ₉ NO	[2] [3] [6] [7]
Molecular Weight	87.12 g/mol	[2] [3] [6] [7]
Appearance	Yellow solid or liquid	[7] [8]
Boiling Point	153.7°C at 760 mmHg	[6] [8]
Density	1.186 g/cm ³	[6] [8]
Flash Point	46.7°C	[6]
pKa (Predicted)	12.99 ± 0.20	[3] [6]
Topological Polar Surface Area (TPSA)	46.25 Å ²	[2] [3]
logP (Predicted)	-0.53	[2]

Expert Insights: The presence of both an amino and a hydroxyl group confers a high degree of polarity to the molecule, as indicated by the low predicted logP value and significant TPSA. This suggests good solubility in polar solvents. The basicity of the primary amine and the acidity of the hydroxyl group allow for a range of chemical modifications. The hydrochloride salt is also commercially available and may offer advantages in terms of handling and stability.[\[1\]](#)

Synthesis of 1-(Aminomethyl)cyclopropanol: A Methodological Deep Dive

Several synthetic routes to **1-(Aminomethyl)cyclopropanol** and its derivatives have been reported. A common and illustrative approach involves the hydroxymethylation of an aminocyclopropane derivative. The following protocol is a generalized representation based on established synthetic strategies.

Protocol: Synthesis via Hydroxymethylation

Objective: To synthesize racemic **1-(Aminomethyl)cyclopropanol**.

Materials:

- Appropriate aminomethyl-substituted cyclopropane precursor
- Hydroxylating agent (e.g., a peroxy acid or other suitable oxidant)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Quenching agent (e.g., sodium thiosulfate solution)
- Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

- Preparation of the Precursor: An aminomethylated cyclopropane intermediate is first synthesized. This can be achieved through various methods, such as the reaction of an appropriate alkene with a carbene source followed by functional group manipulation to introduce the aminomethyl group.
- Hydroxylation Reaction: The aminomethyl-substituted cyclopropane is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to a suitable temperature (typically 0 °C to room temperature).
- Addition of Hydroxylating Agent: The hydroxylating agent is added portion-wise to the stirred solution, maintaining the reaction temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Reaction Quench: Upon completion, the reaction is carefully quenched by the addition of a suitable quenching agent to neutralize any unreacted oxidant.
- Work-up: The reaction mixture is diluted with an organic solvent and washed sequentially with water and brine. The organic layer is separated, dried over an anhydrous drying agent, and filtered.

- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate solvent system to afford pure **1-(Aminomethyl)cyclopropanol**.
- Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry.

Causality in Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is critical to prevent unwanted side reactions with moisture and oxygen. The portion-wise addition of the hydroxylating agent at a controlled temperature helps to manage the exothermicity of the reaction and improve selectivity. The choice of quenching agent is dependent on the specific oxidant used.

Visualizing the Synthetic Workflow



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Caption: A generalized workflow for the synthesis of **1-(Aminomethyl)cyclopropanol**.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of **1-(Aminomethyl)cyclopropanol** is dominated by the functional groups present: the primary amine, the tertiary alcohol, and the strained cyclopropane ring.

- Reactions of the Amino Group: The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, arylation, and sulfonylation. This allows for the introduction of diverse substituents and the construction of more complex molecular architectures.
- Reactions of the Hydroxyl Group: The tertiary hydroxyl group can be oxidized to the corresponding ketone, although this may be challenging. It can also be converted to a leaving group for substitution reactions or protected to allow for selective modification of the amino group.

- **Ring-Opening Reactions:** The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or electrophiles. This property can be exploited in synthetic strategies to generate acyclic compounds with specific stereochemistry.

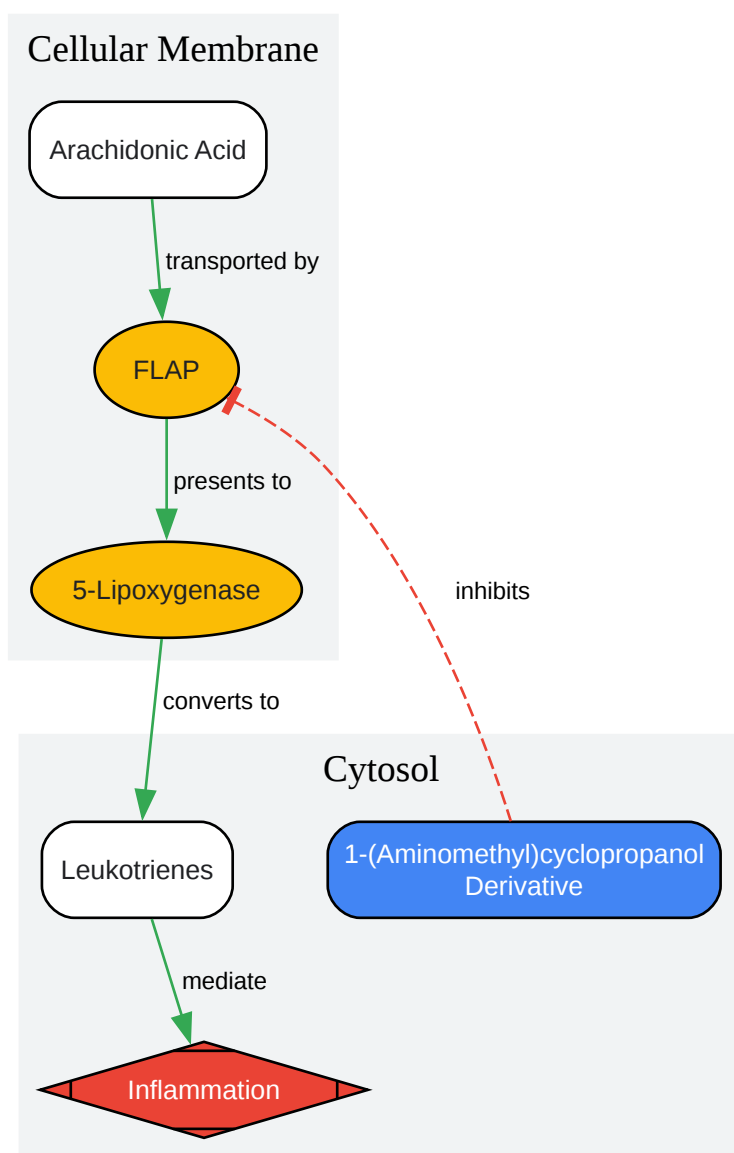
The Role of 1-(Aminomethyl)cyclopropanol in Drug Discovery

The unique structural features of **1-(Aminomethyl)cyclopropanol** make it a valuable building block in medicinal chemistry, particularly as a bioisostere.^{[5][9]} Bioisosterism is the strategy of replacing a functional group in a lead compound with another group that has similar physical or chemical properties to improve the compound's pharmacological profile.^{[5][9]}

The cyclopropyl group is often used as a bioisosteric replacement for a gem-dimethyl group or an alkene.^{[9][10]} The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to increased binding affinity for its biological target.^[11] Furthermore, the cyclopropyl moiety is generally more resistant to metabolic degradation than linear alkyl chains, which can lead to an improved pharmacokinetic profile.^[11]

Derivatives of **1-(Aminomethyl)cyclopropanol** have been investigated for a range of therapeutic applications, including as anti-inflammatory agents through the inhibition of 5-lipoxygenase activating protein (FLAP).^{[6][8][12]}

Illustrative Signaling Pathway: Inhibition of the 5-Lipoxygenase Pathway



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Caption: Inhibition of FLAP by a **1-(Aminomethyl)cyclopropanol** derivative.

Conclusion and Future Perspectives

1-(Aminomethyl)cyclopropanol is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique combination of a strained cyclopropane ring, a primary amine, and a tertiary alcohol provides a rich platform for the synthesis of novel and structurally diverse compounds. The use of the cyclopropyl moiety as a bioisostere offers a powerful strategy for improving the potency, selectivity, and pharmacokinetic properties of drug

candidates. As our understanding of the interplay between molecular structure and biological activity continues to grow, we can expect to see the increasing application of **1-(Aminomethyl)cyclopropanol** and its derivatives in the development of innovative therapeutics.

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